2-(Aminomethyl)-6-methylpyridin-4-amine
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Overview
Description
2-(Aminomethyl)-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reductive amination of 2-methyl-4-pyridinecarboxaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)-6-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position, which may affect its reactivity and binding properties.
6-Methylpyridin-4-amine: Lacks the aminomethyl group, resulting in different chemical behavior and applications.
2-(Aminomethyl)-5-methylpyridin-4-amine: Similar structure but with the methyl group at the 5-position, leading to different steric and electronic effects.
Uniqueness
2-(Aminomethyl)-6-methylpyridin-4-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall chemical properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methylpyridin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4,8H2,1H3,(H2,9,10) |
InChI Key |
RQFIGLCHNTXCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)N |
Origin of Product |
United States |
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